2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro-
Overview
Description
2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a glutaric anhydride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- typically involves the reaction of 4-bromobenzaldehyde with glutaric anhydride under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in a solvent like toluene. The reaction mixture is heated under reflux, and the product is isolated through crystallization.
Industrial Production Methods
In industrial settings, the production of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: Oxidative reactions can convert the phenyl ring to more functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted anhydrides with various functional groups.
Reduction: Products include alcohols and amines.
Oxidation: Products include phenolic derivatives and quinones.
Scientific Research Applications
2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, while the anhydride moiety can undergo nucleophilic attack by biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Glutaric Anhydride: Lacks the bromophenyl group, making it less reactive in certain substitution reactions.
4-Bromobenzaldehyde: Contains the bromophenyl group but lacks the anhydride functionality, limiting its applications in anhydride-specific reactions.
3-Phenylglutaric Anhydride: Similar structure but without the bromine atom, resulting in different reactivity and applications.
Uniqueness
2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- is unique due to the presence of both the bromophenyl and glutaric anhydride functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .
Biological Activity
2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anti-allergic, antimicrobial, and potential anticancer activities.
Chemical Structure and Properties
The chemical structure of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- can be represented as follows:
Table 1: Basic Properties
Property | Value |
---|---|
Molecular Formula | C11H9BrO3 |
Molecular Weight | 269.09 g/mol |
Physical State | Solid |
Purity | ≥95% |
1. Anti-Allergic Activity
Research indicates that derivatives of 2H-Pyran-2,6(3H)-dione exhibit notable anti-allergic properties. A study highlighted that certain substituted derivatives effectively inhibit the release of histamine and other mediators from mast cells during allergic reactions. The mechanism involves blocking the antigen-antibody interaction that triggers these responses .
Case Study: Inhibition of Histamine Release
In a controlled experiment using rat basophilic leukemia cells (RBL-2H3), it was observed that compounds similar to 2H-Pyran-2,6(3H)-dione significantly reduced histamine release upon antigen exposure. The effectiveness was attributed to the compound's ability to stabilize mast cell membranes .
2. Antimicrobial Activity
Antimicrobial studies have shown that 2H-Pyran-2,6(3H)-dione derivatives possess activity against various bacterial strains. For instance, a synthesis of new azo dyes derived from related pyran compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
3. Anticancer Potential
Emerging research suggests that compounds related to 2H-Pyran-2,6(3H)-dione exhibit cytotoxic effects against cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed that these compounds induce apoptosis through the activation of caspase pathways .
Case Study: Cytotoxic Effects on MCF-7 Cells
In vitro assays showed that treatment with 4-(4-bromophenyl)dihydro-2H-pyran-2,6(3H)-dione resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .
The biological activities of 2H-Pyran-2,6(3H)-dione can be attributed to several mechanisms:
- Histamine Release Inhibition : By stabilizing mast cell membranes and preventing degranulation.
- Antimicrobial Action : Likely through disruption of bacterial cell wall synthesis or function.
- Cytotoxicity : Induction of apoptosis via mitochondrial pathways and caspase activation.
Properties
IUPAC Name |
4-(4-bromophenyl)oxane-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZKTNHKBFICNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467532 | |
Record name | 3-(4-bromophenyl)glutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-61-7 | |
Record name | 4-(4-Bromophenyl)dihydro-2H-pyran-2,6(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1137-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-bromophenyl)glutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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